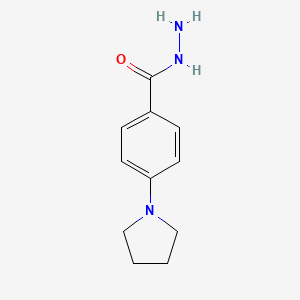

4-(Pyrrolidin-1-yl)benzohydrazide

Description

4-(Pyrrolidin-1-yl)benzohydrazide (CAS: 112575-84-5) is a benzohydrazide derivative characterized by a pyrrolidine ring attached to the para position of the benzene ring. The hydrazide group (-CONHNH₂) and the pyrrolidine substituent contribute to its unique physicochemical and biological properties. Pyrrolidine, a five-membered nitrogen-containing heterocycle, enhances lipophilicity and hydrogen-bonding capacity, making this compound a promising candidate for pharmaceutical applications, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbenzohydrazide |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8,12H2,(H,13,15) |

InChI Key |

ICDZUMAVBZDCEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-(Pyrrolidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

- Dissolve 4-(Pyrrolidin-1-yl)benzoic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

4-(Pyrrolidin-1-yl)benzohydrazide readily undergoes condensation with carbonyl-containing compounds to form hydrazones. For example:

-

Reaction with aldehydes/ketones : Forms hydrazone derivatives under mild conditions (e.g., room temperature, ethanol solvent). These products are often intermediates for further heterocyclic syntheses.

-

Example : Condensation with phenyl acetic acids in N,N-dimethylformamide (DMF) using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) yields substituted acetylbenzohydrazides .

Enzyme-Targeted Reactivity

This compound derivatives demonstrate interactions with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) :

-

Hydrogen bonding : The hydrazide’s carbonyl oxygen and NH groups form interactions with residues like ARG60 and GLN28 in DHFR (PDB ID: 1DF7) .

-

Inhibition mechanism : Derivatives disrupt folate biosynthesis (via DHFR) and fatty acid synthesis (via enoyl ACP reductase), showing dual antibacterial activity .

Reaction Mechanisms

Scientific Research Applications

Antibacterial and Antitubercular Properties

Recent studies have demonstrated that derivatives of 4-(pyrrolidin-1-yl)benzohydrazide exhibit significant antibacterial and antitubercular activities. For instance, a series of compounds derived from this structure were synthesized and tested for their efficacy against Mycobacterium tuberculosis (Mtb). The results indicated promising inhibitory effects, with some compounds showing minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound, evaluating their antibacterial activities against various bacterial strains. The synthesized compounds were subjected to molecular docking studies to understand their interaction with dihydrofolate reductase (DHFR), a crucial enzyme for bacterial survival. The docking scores revealed strong binding affinities, indicating potential as novel antibacterial agents .

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 0.05 | DHFR |

| Compound B | 0.10 | Enoyl ACP reductase |

| Compound C | 0.15 | DHFR |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in optimizing the biological activity of this compound derivatives. By modifying substituents on the benzohydrazide moiety, researchers have identified structural features that enhance antimicrobial potency. For example, the introduction of electron-donating groups has been shown to improve binding interactions with target enzymes .

Table: SAR Insights

| Substituent | Activity Change | Binding Affinity |

|---|---|---|

| -CH3 | Increased | High |

| -Cl | Decreased | Moderate |

| -OH | Increased | Very High |

Anticancer Potential

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity. Research on various cancer cell lines has indicated that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Anticancer Activity Assessment

A study conducted on A549 lung cancer cells demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to biological receptors, while the benzohydrazide moiety can form hydrogen bonds and other interactions with target proteins. This compound has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .

Comparison with Similar Compounds

4-(Pyrimidin-2-ylamino)benzohydrazide

- Structure: Benzohydrazide with a pyrimidin-2-ylamino group at the para position.

- Key Findings :

- The para-substituted analog exhibits superior cytotoxicity against HepG2 liver cancer cells compared to its meta-substituted counterpart (e.g., 7a vs. 6b in Table 1, ).

- Replacement of the pyrimidine scaffold with other heterocycles (e.g., pyridine) reduces antitumor activity, highlighting the importance of substituent electronic properties .

Benzimidazole-Benzohydrazide Hybrids (5a, 5b, 5c)

- Structure : 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-arylidene benzohydrazides.

- Key Findings: Compounds 5a and 5b demonstrate potent cytotoxicity against human lung adenocarcinoma cells (IC₅₀ = 0.0316 µM), outperforming cisplatin (IC₅₀ = 0.045–0.052 µM). The chloro and nitro groups on the benzylidene moiety enhance antiproliferative activity, suggesting electron-withdrawing substituents improve target binding .

4-Chloro-3-(piperidin-1-yl)benzohydrazide

- Structure : Piperidine (six-membered nitrogen heterocycle) at the meta position and a chloro substituent.

- The chloro group at position 3 may alter electronic distribution, influencing interactions with biological targets such as androgen receptors (IC₅₀ = 11.2–12.19 µM against prostate cancer cells) .

N’-[1-(Phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

- Structure : Piperidinylidene and phenylsulfonyl groups.

- Key Findings :

- The phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing stability and reactivity in nucleophilic environments.

- This compound’s unique combination of substituents makes it a potent inhibitor of enzymatic targets like thymidine phosphorylase .

4-(1H-Tetrazol-1-yl)benzohydrazide

- Structure : Tetrazole ring (aromatic five-membered ring with four nitrogen atoms) at the para position.

- Used in chemical synthesis for its reactivity in cycloaddition reactions .

Thiazolidinone-Benzohydrazide Derivatives

- Structure: Thiazolidinone ring fused with benzohydrazide (e.g., 2-bromo-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide).

- Key Findings: The thiazolidinone core contributes to antidiabetic and antimicrobial activities via interactions with enzymes like α-glucosidase. Bromine substituents enhance halogen bonding with biological targets .

Structural and Electronic Comparison Table

Key Insights from Theoretical Studies

- Electronic Properties: Theoretical calculations (PM3 method) on benzohydrazide derivatives reveal that substituents like dimethylamino groups lower the energy gap (ΔE = ELUMO - EHOMO), enhancing charge transfer and reactivity. Pyrrolidine’s electron-donating nature may similarly reduce ΔE, improving interactions with biological targets .

- Geometric Effects : Para-substituted analogs generally exhibit better activity than meta isomers due to optimal spatial arrangement for target binding .

Biological Activity

4-(Pyrrolidin-1-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

This compound can be classified as a hydrazide derivative, characterized by the presence of a pyrrolidine ring and a benzohydrazide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 218.25 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The hydrazide functional group is known to participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target sites. Preliminary studies indicate that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that derivatives of benzohydrazides, including this compound, demonstrate significant antimicrobial effects against various pathogens. In a comparative study, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| This compound | 128 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound exhibited an IC value of approximately 15 µM against MCF-7 cells, indicating significant antiproliferative activity .

Anti-inflammatory Activity

In animal models, the compound was assessed for its anti-inflammatory effects using carrageenan-induced paw edema assays. Results indicated that doses of 10 mg/kg significantly reduced paw swelling compared to control groups, suggesting that this compound may inhibit pro-inflammatory cytokine production .

Case Studies

- Antimicrobial Efficacy : A study conducted by Shilah et al. synthesized several hydrazone derivatives and tested their antimicrobial properties. Among them, the pyrrolidine derivative showed promising results against E. coli and S. aureus, leading to further investigations into its structure-activity relationship (SAR) .

- Cytotoxicity Assessment : In research published in the European Journal of Medicinal Chemistry, derivatives including this compound were screened against multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Pyrrolidin-1-yl)benzohydrazide, and how is purity ensured?

To synthesize this compound, a common approach involves refluxing the corresponding ester derivative (e.g., methyl 4-(pyrrolidin-1-yl)benzoate) with excess hydrazine hydrate in ethanol. For example, analogous compounds like 4-(2,5-dimethylpyrrolyl)benzohydrazide are synthesized by refluxing the ester with hydrazine hydrate for 3 hours, followed by cooling, filtration, and recrystallization from ethanol to achieve high purity . Characterization via melting point analysis, NMR, and HPLC ensures purity and structural confirmation.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks. For example, 4-(dimethylamino)benzohydrazide was analyzed using SCXRD (monoclinic C2/c space group, CuKα radiation, 100 K), revealing intermolecular N–H⋯O and N–H⋯N hydrogen bonds critical for crystal packing .

- NMR and IR spectroscopy: Confirm functional groups (e.g., hydrazide –NH–NH2 stretch at ~3200 cm⁻¹ in IR) and aromatic proton environments .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the crystallographic packing of this compound derivatives?

In related benzohydrazides, hydrogen-bonded chains (e.g., R₂²(10) and R₂²(6) motifs) propagate along specific crystallographic axes (e.g., [001] in 4-(dimethylamino)benzohydrazide), stabilized by N–H⋯O and N–H⋯N interactions . Dispersion forces (44.2 kJ mol⁻¹) and electrostatic contributions (9.2 kJ mol⁻¹) dominate lattice energy, as calculated via DFT (B3LYP/6-31G(d,p)) . For 4-(pyrrolidin-1-yl) derivatives, steric effects from the pyrrolidine ring may reduce π–π stacking but enhance C–H⋯π or van der Waals interactions.

Q. What computational strategies are used to predict lattice energies and molecular stability for benzohydrazide derivatives?

DFT calculations at the B3LYP/6-31G(d,p) level decompose lattice energy into electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) terms. For 4-(dimethylamino)benzohydrazide, Edis contributes ~44 kJ mol⁻¹ (50% of total attractive forces), while Eele and Epol account for directional hydrogen bonding . Hirshfeld surface analysis (via Crystal Explorer) visualizes interaction energy frameworks, highlighting dominant pathways (e.g., chains along [001]) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for benzohydrazide derivatives?

Discrepancies arise from variations in substituents, assay conditions, and target selectivity. For example:

- Antimicrobial activity: Hydrazones of 4-(trifluoromethyl)benzohydrazide show IC₅₀ values of 19–881 µM against cholinesterases, influenced by electron-withdrawing groups (e.g., –CF₃) enhancing enzyme binding .

- Anticancer activity: Pyrrolyl benzohydrazides require specific substituents (e.g., tert-butyl) to optimize lipophilicity and cellular uptake .

Methodological recommendations: - Standardize assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).

- Use docking/MD simulations to correlate substituent effects with target binding (e.g., acetylcholinesterase active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.